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Welcome to the technical support center for DNA purification. This resource is designed for

researchers, scientists, and drug development professionals to troubleshoot and optimize their

DNA extraction protocols, with a specific focus on managing and minimizing the interphase.

Frequently Asked Questions (FAQs)
Q1: What is the interphase in DNA purification?

A1: In the context of phenol-chloroform DNA extraction, the interphase is the layer that forms

between the upper aqueous phase (containing nucleic acids) and the lower organic phase

(containing lipids) after centrifugation.[1][2] This layer primarily consists of denatured proteins

and other cellular debris.[1][3]

Q2: Why is it important to avoid the interphase?

A2: The interphase contains precipitated proteins that can contaminate your DNA sample.[1]

Pipetting material from the interphase can decrease the purity of your final DNA product,

potentially inhibiting downstream applications like PCR and sequencing. Conversely, being too

cautious and leaving too much of the aqueous phase behind can significantly reduce your DNA

yield.[3]

Q3: What causes a thick or diffuse interphase?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b14753824?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Phenol%E2%80%93chloroform_extraction
https://www.integra-biosciences.com/global/en/blog/article/comprehensive-introduction-dna-extraction
https://en.wikipedia.org/wiki/Phenol%E2%80%93chloroform_extraction
https://bitesizebio.com/3651/practical-application-of-phenol-chloroform-extraction/
https://en.wikipedia.org/wiki/Phenol%E2%80%93chloroform_extraction
https://bitesizebio.com/3651/practical-application-of-phenol-chloroform-extraction/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14753824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A3: A prominent interphase is often the result of a high concentration of proteins in the initial

sample, incomplete cell lysis, or insufficient denaturation of proteins.[3][4] Inadequate mixing of

the sample with the phenol-chloroform reagent can also contribute to poor phase separation

and a messy interphase.[4]

Q4: Can the interphase trap my DNA?

A4: Yes, particularly if you are working with large genomic DNA or if DNA-binding proteins are

not completely denatured.[3] This can lead to a significant loss of yield as the DNA becomes

trapped in the protein-rich interphase.

Q5: Are there alternatives to phenol-chloroform extraction that avoid an interphase?

A5: Yes, several methods avoid the formation of a distinct interphase. These include:

Silica-based spin columns: These kits use a silica membrane that selectively binds DNA in

the presence of chaotropic salts, allowing proteins and other contaminants to be washed

away.[5][6]

Magnetic beads: This method utilizes silica-coated magnetic beads to bind DNA, which is

then separated from the rest of the lysate using a magnet.

Precipitation-based methods: These protocols use high salt concentrations to precipitate

proteins, which are then pelleted by centrifugation, leaving the DNA in the supernatant.[7]

Troubleshooting Guide
This guide addresses specific issues you may encounter with the interphase during your DNA

purification experiments.
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Problem Probable Cause(s) Recommended Solution(s)

Large, white, fluffy interphase

High protein content in the

starting material. Incomplete

cell lysis.

1. Proteinase K Digestion:

Ensure complete digestion of

proteins by optimizing

Proteinase K concentration

and incubation time.[3][4] 2.

Dilute the Sample: If possible,

start with a smaller amount of

material or dilute the initial

lysate. 3. Repeat Extraction:

Perform a second phenol-

chloroform extraction on the

aqueous phase.[1]

Diffuse, "smeary" interphase

Incomplete phase separation

due to insufficient mixing or

centrifugation.[4] The ratio of

phenol-chloroform to aqueous

sample may be incorrect.

1. Optimize Mixing: Ensure

thorough but gentle mixing to

create an emulsion. For large

DNA, use gentle rocking

instead of vortexing.[3] 2.

Check Centrifugation: Ensure

you are using the correct

speed and duration for

centrifugation as specified in

your protocol.[4] 3. Use Phase

Lock Gel™: Consider using

tubes containing a gel barrier

that physically separates the

aqueous and organic phases,

making the aqueous phase

easier to remove without

contamination.[3][8]

Low DNA Yield, Suspected

DNA Trapping in Interphase

Incomplete denaturation of

DNA-binding proteins.

Shearing of large genomic

DNA during mixing.

1. Pre-treat with SDS:

Denaturing proteins with a

detergent like SDS before

extraction can improve yield.[3]

2. Gentle Handling: Avoid

vigorous vortexing when
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working with high molecular

weight DNA to prevent

shearing.[3][4] 3. Back-

Extraction: Add more lysis

buffer to the interphase and

organic phase, re-centrifuge,

and collect the newly formed

aqueous phase to recover

trapped DNA.

Contaminated DNA (Low

A260/A280 ratio)

Accidental pipetting of the

interphase or residual phenol

in the aqueous phase.

1. Careful Pipetting: Leave a

small amount of the aqueous

phase behind to avoid

aspirating the interphase.[1] 2.

Chloroform Wash: Perform an

additional extraction with

chloroform alone to remove

residual phenol from the

aqueous phase.[3][9] 3. Use

Phase Lock Gel™: This

creates a solid barrier over the

interphase, preventing its

accidental aspiration.[3][10]

Impact of Phase Separators on DNA Recovery
The use of phase separating technologies can significantly improve both the yield and purity of

extracted DNA.
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Method Advantage Reported Improvement

Standard Phenol-Chloroform
Inexpensive and effective for

protein removal.[5]
Baseline

Phenol-Chloroform with Phase

Lock Gel™

Creates a solid barrier

between phases, simplifying

aqueous phase removal and

preventing interphase

contamination.[3]

Can improve nucleic acid

recovery by as much as 30%.

[8][10]

Experimental Protocols
Standard Phenol-Chloroform-Isoamyl Alcohol (PCI) DNA
Extraction
This protocol is a standard method for purifying DNA from a cell lysate.

Lysis: Start with a prepared cell lysate. Ensure cells have been completely lysed using an

appropriate buffer, often containing a detergent like SDS and Proteinase K to digest proteins.

PCI Addition: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1, pH 8.0) to

the cell lysate in a suitable tube.

Mixing: Cap the tube securely and mix thoroughly by inverting the tube or vortexing gently for

1-2 minutes until an emulsion is formed. For high molecular weight DNA, gentle rocking is

recommended to prevent shearing.[3]

Centrifugation: Centrifuge the mixture at 12,000 x g for 5-10 minutes at room temperature.

This will separate the mixture into three phases: a lower organic phase, a middle interphase,

and an upper aqueous phase containing the DNA.[1][2]

Aqueous Phase Transfer: Carefully pipette the upper aqueous phase into a new, clean tube.

Be extremely careful not to disturb the interphase.[1][11] It is better to leave a small amount

of the aqueous phase behind than to contaminate the sample with the interphase.
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Chloroform Wash (Optional but Recommended): Add an equal volume of chloroform:isoamyl

alcohol (24:1) to the collected aqueous phase. Mix and centrifuge as in step 4. This step

removes residual phenol.[9]

DNA Precipitation: Transfer the final aqueous phase to a new tube and precipitate the DNA,

typically by adding sodium acetate and isopropanol or ethanol.

DNA Extraction Using Phase Lock Gel™
This protocol incorporates a phase separator to simplify the extraction process.

Preparation: Use a microcentrifuge tube containing Phase Lock Gel™ (PLG). Centrifuge the

tube briefly (e.g., 30 seconds at 12,000 x g) to pellet the gel at the bottom.

Lysis: Prepare the cell lysate as you would for a standard extraction.

Mixing in PLG Tube: Add the cell lysate and an equal volume of phenol:chloroform:isoamyl

alcohol to the PLG tube.

Centrifugation: Centrifuge at 12,000 x g for 5 minutes. The PLG will migrate to form a stable,

solid barrier between the organic phase and the aqueous phase.[3]

Aqueous Phase Removal: The aqueous phase can now be easily decanted or pipetted off

into a new tube without any risk of interphase contamination.[3]

DNA Precipitation: Proceed with standard ethanol or isopropanol precipitation of the DNA

from the clean aqueous phase.
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Phase Separation in DNA Extraction
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Caption: Workflow of phenol-chloroform DNA extraction.
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Caption: Troubleshooting decision tree for interphase issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b14753824?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Phenol%E2%80%93chloroform_extraction
https://www.integra-biosciences.com/global/en/blog/article/comprehensive-introduction-dna-extraction
https://bitesizebio.com/3651/practical-application-of-phenol-chloroform-extraction/
https://imcstips.com/how-to-maximize-yield-from-nucleic-acid-extraction-or-purification/
https://imcstips.com/how-to-maximize-yield-from-nucleic-acid-extraction-or-purification/
https://bitesizebio.com/142/5-ways-to-clean-up-a-dna-sample/
https://www.lunanano.com/post/comparing-nucleic-acid-purification-methods-phenol-chloroform-silica-spin-column-magnetic-beads
https://www.promega.com/resources/guides/nucleic-acid-analysis/dna-purification/
https://pubmed.ncbi.nlm.nih.gov/8922637/
https://pubmed.ncbi.nlm.nih.gov/8922637/
https://www.carlroth.com/medias/Info-Brochure-PhenolicPurification-EN.pdf?context=bWFzdGVyfHRlY2huaWNhbERvY3VtZW50c3w0MDM0MTJ8YXBwbGljYXRpb24vcGRmfGRHVmphRzVwWTJGc1JHOWpkVzFsYm5SekwyZzVaUzlvWmpVdk9URXhOamN6T0RnME5qYzFNQzV3WkdZfDA5OTJhODEzM2ZlMWFiYzE4MDc0YjFhMGZhZGVlNzQyMDc4MmJmMTExOTQ3ZDI0OTdlZmI5Y2ZhNzFhZjMxYjQ
https://www.researchgate.net/publication/14283784_Improved_Nucleic_Acid_Organic_Extraction_Through_Use_of_a_Unique_Gel_Barrier_Material
https://www.researchgate.net/post/During_phenolchloroform_extractions_how_do_you_avoid_picking_up_any_interphase_proteins
https://www.benchchem.com/product/b14753824#managing-and-minimizing-the-interphase-in-dna-purification
https://www.benchchem.com/product/b14753824#managing-and-minimizing-the-interphase-in-dna-purification
https://www.benchchem.com/product/b14753824#managing-and-minimizing-the-interphase-in-dna-purification
https://www.benchchem.com/product/b14753824#managing-and-minimizing-the-interphase-in-dna-purification
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14753824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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